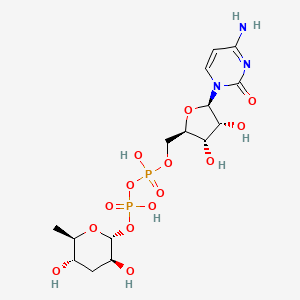

CDP-3,6-dideoxy-alpha-D-mannose

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H25N3O14P2 |

|---|---|

Molecular Weight |

533.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9-,11-,12-,13-,14-/m1/s1 |

InChI Key |

JHEDABDMLBOYRG-LLWSESFUSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

Canonical SMILES |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Origin of Product |

United States |

Biological Significance and Distribution of Cdp 3,6 Dideoxy Alpha D Mannose

Role in Prokaryotic Glycoconjugate Biosynthesis

CDP-3,6-dideoxy-alpha-D-mannose is a key precursor in the assembly of glycoconjugates in prokaryotes. Its biosynthesis from CDP-D-glucose is a multi-step enzymatic process. The conversion is catalyzed by a series of enzymes, including CDP-D-glucose 4,6-dehydratase, which initiates the pathway.

Integration into Lipopolysaccharide (LPS) O-Antigen Structures

In many Gram-negative bacteria, this compound is a fundamental building block for the O-antigen portion of the lipopolysaccharide (LPS) molecule. The O-antigen is the outermost component of the LPS and plays a critical role in the bacterium's interaction with its surroundings, including host immune systems. The unique sugar composition and structure of the O-antigen, which often includes 3,6-dideoxyhexoses like tyvelose (B24345), contribute significantly to the structural integrity and pathogenicity of the bacterium.

Contribution to O-Antigenic Serovar Specificity (e.g., Salmonella Group D O9 Antigen)

The specific monosaccharides that constitute the O-antigen chains, and the way they are linked, determine the serological specificity of a bacterial strain. This compound is a key determinant of the O9 antigen in Salmonella serogroup D. The presence of tyvelose in the O-antigen of these bacteria is a critical factor for their classification into this specific serogroup. This specificity is crucial for epidemiological tracking and diagnosis of bacterial infections.

Occurrence in Enteric Bacteria (e.g., Salmonella typhi, Yersinia pseudotuberculosis)

This compound is prominently found in various enteric bacteria. For instance, it is a component of the O-antigen in Salmonella typhi, the causative agent of typhoid fever. pnas.org Similarly, this sugar nucleotide is involved in the biosynthesis of the O-specific polysaccharide in certain serotypes of Yersinia pseudotuberculosis, a bacterium that can cause gastroenteritis and other symptoms in humans. uky.edugoogle.com

| Bacterium | Role of this compound |

| Salmonella typhi | Component of the O-antigen, contributing to serovar specificity. pnas.org |

| Yersinia pseudotuberculosis | Component of the O-specific polysaccharide in certain serotypes. uky.edugoogle.com |

Presence in Other Biological Systems (e.g., Parasitic Organisms)

While predominantly studied in bacteria, the sugar component of this compound, tyvelose, has also been identified in other biological systems. Notably, tyvelose-bearing glycoproteins are found on the surface and in the secreted products of the parasitic nematode Trichinella spiralis. nih.gov This parasite is responsible for the disease trichinosis. Antibodies that specifically recognize tyvelose have been shown to interfere with the parasite's ability to invade and establish itself in the host's intestinal epithelium, highlighting the importance of this sugar in host-parasite interactions. nih.gov

Enzymatic Pathway for the Biosynthesis of Cdp 3,6 Dideoxy Alpha D Mannose

Overview of Deoxysugar Biosynthesis: A Nucleotide-Sugar Dependent Process

Deoxysugars are carbohydrates that have had one or more hydroxyl (-OH) groups replaced by a hydrogen atom. wikipedia.org The biosynthesis of these sugars is fundamentally a nucleotide-sugar dependent process, meaning the sugar molecule is attached to a nucleotide diphosphate (B83284) (NDP) carrier, such as CDP, dTDP, or GDP, throughout its transformation. This activation is essential for the subsequent enzymatic modifications.

The synthesis pathways for deoxysugars typically start from common, abundant nucleotide hexoses, including CDP-D-glucose, dTDP-D-glucose, and GDP-D-mannose. nih.gov Bacteria, in particular, have mastered the art of deoxysugar biosynthesis, producing a wide array of these molecules. nih.govexlibrisgroup.com These specialized sugars are integral to the structure of lipopolysaccharides (LPS) in Gram-negative bacteria, where they serve as key antigenic determinants that are recognized by the immune system. nih.gov Consequently, the enzymes in these pathways are critical for bacterial virulence. nih.govexlibrisgroup.com Deoxysugars are also vital components of many clinically important natural products, such as macrolide antibiotics, where the sugar moieties are often essential for biological activity. nih.govnih.gov

The general strategy for creating deoxysugars involves a series of enzymatic reactions, including oxidation, dehydration, epimerization, and reduction, all performed on the nucleotide-activated sugar substrate. nih.gov The first committed step in nearly all deoxysugar biosynthetic pathways is the conversion of an NDP-hexose to an NDP-4-keto-6-deoxyhexose, catalyzed by an NDP-hexose 4,6-dehydratase. exlibrisgroup.comnih.gov This intermediate is a critical branch point from which various modification pathways diverge to produce the final, highly specific deoxysugar. nih.govnih.gov

Initial Activation and Transformation Steps

The journey from central metabolism to the specialized deoxysugar CDP-3,6-dideoxy-alpha-D-mannose begins with the activation of a simple sugar phosphate (B84403) and its initial transformation. The pathway is initiated by the formation of CDP-D-glucose, which serves as the substrate for the subsequent deoxygenation steps. nih.govuniprot.org

Glucose-1-phosphate cytidylyltransferase, also known as CDP-glucose pyrophosphorylase, is the enzyme that catalyzes the first dedicated step in the biosynthesis of CDP-3,6-dideoxy-D-mannose. uniprot.orgwikipedia.org It is responsible for the transfer of a cytidine (B196190) monophosphate (CMP) moiety from a cytidine triphosphate (CTP) molecule to alpha-D-glucose 1-phosphate, yielding CDP-D-glucose and pyrophosphate. uniprot.orgwikipedia.org This reaction activates the glucose molecule, preparing it for the subsequent enzymatic modifications. The gene encoding this enzyme in Salmonella species is rfbF. nih.gov

The enzyme from Salmonella typhi demonstrates a degree of flexibility in its choice of nucleotide donor. While its primary substrate is CTP, it can also utilize Uridine (B1682114) Triphosphate (UTP) effectively. nih.govuniprot.org The enzyme also shows activity with other sugar phosphates, such as xylose 1-phosphate, although with a much lower affinity. uniprot.org

Early studies on the enzyme from Salmonella enterica suggested a "ping-pong" type of kinetic mechanism. nih.gov However, more recent and detailed kinetic and structural analyses of the Salmonella typhi enzyme have demonstrated that the reaction proceeds via a sequential ordered Bi-Bi mechanism, where both substrates bind to the enzyme before any products are released. nih.govuniprot.org The catalytic process involves a direct nucleophilic attack by a phosphoryl oxygen of glucose 1-phosphate on the alpha-phosphate of CTP. aist.go.jp

Kinetic parameters for the Salmonella typhi Glucose-1-phosphate cytidylyltransferase have been determined, highlighting its efficiency with its preferred substrates. uniprot.org

| Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) |

| CTP | 148 | 110.4 |

| UTP | 159 | 15.4 |

| Glucose 1-phosphate | 52 | - |

| Pyrophosphate | 67 | - |

| dCTP | 3000 | - |

| Xylose 1-phosphate | 3600 | - |

| Data sourced from UniProt for Salmonella typhi enzyme at pH 8. uniprot.org |

The catalytic activity of Glucose-1-phosphate cytidylyltransferase is dependent on the presence of divalent metal ions, specifically Magnesium (Mg²⁺). uniprot.orgaist.go.jp The Mg²⁺ ion is coordinated to the phosphate groups of the CTP substrate and is believed to play a crucial role in stabilizing the negative charges on the leaving pyrophosphate group during the nucleophilic attack, thereby facilitating the transfer reaction. aist.go.jp The enzyme binds one Mg²⁺ ion per subunit. uniprot.org

Following the activation of glucose, the product CDP-D-glucose enters the next stage of the pathway, which is catalyzed by CDP-D-glucose 4,6-dehydratase. nih.govwikipedia.org This enzyme catalyzes the irreversible conversion of CDP-D-glucose into CDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.gov This reaction represents the first deoxygenation step and creates the key intermediate that is essential for the synthesis of all CDP-linked 3,6-dideoxyhexoses. researchgate.net

The enzyme belongs to the family of hydro-lyases and is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govwikipedia.orgresearchgate.net Its catalytic activity is dependent on the tightly bound cofactor NAD⁺. wikipedia.orgresearchgate.net The proposed mechanism involves an initial oxidation at the C4' position of the glucose moiety by NAD⁺, followed by the elimination of a water molecule from the C5' and C6' positions, and finally a reduction of the C6' position by the newly formed NADH to yield the 4-keto-6-deoxy product. nih.govresearchgate.net Structural studies on the enzyme from Yersinia pseudotuberculosis suggest that a tyrosine residue (Tyr157) acts as the catalytic base, initiating the reaction by abstracting a proton from the 4'-hydroxyl group of the sugar. researchgate.net

Glucose-1-phosphate Cytidylyltransferase (RfbF; EC 2.7.7.33)

Dideoxygenation and Epimerization Cascade

The transformation of the intermediate, CDP-4-keto-6-deoxy-D-glucose, into this compound is accomplished through a cascade of reactions catalyzed by specific enzymes. This process is central to the formation of 3,6-dideoxyhexoses, which are important components of the O-antigen in the lipopolysaccharides of various bacteria.

CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase System (E1/E3; EC 1.17.1.1)

The initial and rate-limiting step in the dideoxygenation process is catalyzed by the CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase system, a complex of two proteins designated E1 and E3. nih.govnih.gov This enzyme system is responsible for the critical C-3 deoxygenation of the sugar substrate. nih.gov

The primary function of the E1/E3 system is the removal of the hydroxyl group at the C-3 position of CDP-4-keto-6-deoxy-D-glucose. nih.gov This reaction is a key step in the biosynthesis of 3,6-dideoxyhexoses. nih.gov The E1 component, a homodimeric protein, initiates the process by forming a Schiff base with the substrate. nih.gov Subsequently, the E3 component, an NADH-dependent reductase, transfers electrons to E1, facilitating the reduction of the intermediate and ultimately leading to the formation of CDP-4-keto-3,6-dideoxy-D-glucose. nih.govscilit.com

The catalytic activity of the E1 component is dependent on the presence of pyridoxamine (B1203002) 5'-phosphate (PMP), the active form of vitamin B6, which is converted to pyridoxal (B1214274) 5'-phosphate (PLP) during the reaction. nih.govqmul.ac.ukdrugbank.com E1 forms an enzyme-bound adduct with the substrate and PMP, which is essential for the removal of the 3-hydroxy group. qmul.ac.ukexpasy.orggenome.jp The aldehyde group of PLP forms a Schiff base linkage with an amino group on the enzyme, which is then displaced by the amino acid substrate. drugbank.com This interaction is crucial for stabilizing the reaction intermediates. wikipedia.org

Both the E1 and E3 components of the dehydrogenase system are iron-sulfur proteins. nih.govnih.gov E1 contains a [2Fe-2S] cluster per subunit, while E3 contains both FAD and a [2Fe-2S] center. nih.govnih.gov These iron-sulfur clusters are essential for the electron transfer process that occurs between E3 and E1, which is a prerequisite for the reduction and deoxygenation of the sugar substrate. nih.gov

A notable feature of the E1 enzyme's active site is the replacement of a highly conserved lysine (B10760008) residue, typically found in other B6-dependent enzymes for anchoring PLP, with a histidine residue (His220). nih.gov This substitution is a distinguishing characteristic of this class of enzymes. The active site also contains key residues that are critical for substrate binding and catalysis.

CDP-paratose Synthase (RfbS; EC 1.1.1.342)

Following the C-3 deoxygenation, the resulting intermediate, CDP-4-dehydro-3,6-dideoxy-α-D-glucose, is acted upon by CDP-paratose synthase, also known as RfbS. uniprot.orgexpasy.orgqmul.ac.uknih.govwikipedia.orgenzyme-database.org This enzyme catalyzes the final step in the biosynthesis of CDP-paratose (CDP-3,6-dideoxy-alpha-D-glucose). uniprot.orgnih.gov

CDP-paratose synthase is a homodimeric protein that exhibits a preference for NADPH over NADH as a cofactor. nih.gov It catalyzes the stereospecific reduction of the keto group at C-4 of the substrate. nih.gov The reaction involves the transfer of a hydride from the pro-S position of NADPH to the C-4 position of the sugar. nih.gov This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family. nih.govnih.gov

The reaction catalyzed by CDP-paratose synthase is: CDP-α-D-paratose + NADP+ ⇌ CDP-4-dehydro-3,6-dideoxy-α-D-glucose + NADPH + H+ qmul.ac.ukwikipedia.org

This enzymatic step is essential for the formation of paratose, a key component of the O-antigen in various Salmonella species. uniprot.orgexpasy.orgqmul.ac.uknih.gov

Catalytic Activity in Paratose and Tyvelose (B24345) Production

The 3,6-dideoxyhexoses, including paratose and tyvelose, are significant antigenic determinants in the lipopolysaccharides of Gram-negative bacteria such as Salmonella and Yersinia. nih.govnih.gov The biosynthesis of these sugars, with the exception of colitose, initiates from CDP-D-glucose. nih.gov CDP-paratose synthase plays a vital role in this pathway, leading to the formation of CDP-paratose. Subsequently, CDP-paratose 2-epimerase catalyzes the conversion of CDP-paratose to CDP-tyvelose, highlighting its critical role in the production of this specific 3,6-dideoxy sugar. nih.govwikipedia.org

CDP-paratose 2-Epimerase (RfbE; EC 5.1.3.10)

CDP-paratose 2-epimerase, systematically named CDP-3,6-dideoxy-D-glucose 2-epimerase, is an isomerase that acts on carbohydrates and their derivatives. wikipedia.org This enzyme is also known by several other names, including CDP-tyvelose 2-epimerase and cytidine diphosphoparatose epimerase. wikipedia.orguniprot.org It is a key enzyme in the biosynthesis of CDP-tyvelose, a 3,6-dideoxyhexose (B1251815) found in the O-antigen of bacteria like Yersinia pseudotuberculosis and Salmonella typhi. researchgate.netresearchgate.net The enzyme is a homotetramer with each subunit having a molecular weight of approximately 38 kDa. researchgate.net

Isomerization of CDP-alpha-D-paratose to CDP-alpha-D-tyvelose

The primary function of CDP-paratose 2-epimerase is to catalyze the reversible C-2 epimerization of CDP-alpha-D-paratose (CDP-3,6-dideoxy-D-glucose) to form CDP-alpha-D-tyvelose (CDP-3,6-dideoxy-D-mannose). wikipedia.orgnih.gov This reaction involves the inversion of the stereochemistry at the C-2 position of the hexose (B10828440) sugar, a step that occurs at an unactivated stereocenter. researchgate.net The equilibrium of this reaction favors the formation of CDP-paratose.

The proposed mechanism for this epimerization involves an oxidation-reduction cycle. researchgate.net Initially, the enzyme-bound NAD+ cofactor oxidizes the C-2 hydroxyl group of the substrate, CDP-paratose, to a ketone. This creates a transient 2-hexulose intermediate. Subsequently, the hydride is transferred back from the newly formed NADH to the opposite face of the C-2 ketone, resulting in the epimerized product, CDP-tyvelose. researchgate.net

NAD+ Cofactor Dependence

CDP-paratose 2-epimerase is a member of the NAD-dependent epimerase/dehydratase family. wikipedia.orgebi.ac.ukebi.ac.uk The catalytic activity of this enzyme is strictly dependent on the presence of the cofactor NAD+. wikipedia.orgresearchgate.netresearchgate.net Each monomer of the tetrameric enzyme contains one tightly bound molecule of NAD+. researchgate.netnih.gov This bound NAD+ acts as the catalytic agent, directly participating in the oxidation and subsequent reduction of the sugar substrate during the epimerization reaction. researchgate.net The enzyme from Thermodesulfatator atlanticus is a functional homodimer that contains one tightly bound NAD+/subunit. nih.gov

Kinetic Characterization and Substrate Promiscuity

Kinetic studies of CDP-paratose 2-epimerase have provided insights into its catalytic efficiency and substrate specificity. While the enzyme is specific for the epimerization of CDP-paratose, some promiscuity has been observed. For instance, a CDP-tyvelose 2-epimerase (TyvE)-like enzyme from Thermodesulfatator atlanticus has been shown to catalyze the C2-epimerization of various nucleotide-activated forms of D-glucose, including CDP, UDP, GDP, ADP, and TDP-activated forms. nih.gov This particular enzyme exhibited a kcat of approximately 1.0 min⁻¹ with CDP-D-glucose at pH 7.5 and 60°C. nih.gov The equilibrium ratio of CDP-D-mannose to CDP-D-glucose was determined to be 0.67 (± 0.1). nih.gov

In another study, the CDP-paratose 2-epimerase from Persephonella marina also demonstrated promiscuous activity on UDP-glucose and UDP-mannose. uniprot.org This suggests that while the primary substrate is CDP-paratose, the enzyme can accommodate other sugar nucleotides, albeit likely with different efficiencies.

pH and Temperature Optima for Enzymatic Activity

The catalytic activity of CDP-paratose 2-epimerase is influenced by environmental factors such as pH and temperature. The CDP-tyvelose 2-epimerase from the thermophile Thermodesulfatator atlanticus displays optimal activity at a temperature of 70°C and a pH of 9.5. nih.gov In contrast, another characterized N-acetylglucosamine 2-epimerase from Pedobacter heparinus has an optimal temperature of 37°C and a pH optimum slightly higher than the range of 6.8–8.5 reported for other similar epimerases. mdpi.com These variations in optimal conditions reflect the adaptation of the enzyme to the specific physiological environment of the source organism.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) |

| Thermodesulfatator atlanticus | 9.5 | 70 |

| Pedobacter heparinus | >8.5 | 37 |

Comparative Analysis with Biosynthesis of Other 3,6-Dideoxy Sugars

The biosynthesis of 3,6-dideoxyhexoses is a common feature in many Gram-negative bacteria, leading to the production of sugars like abequose, paratose, tyvelose, and ascarylose. nih.gov While the initial steps involving the conversion of a primary sugar phosphate to a CDP-4-keto-6-deoxy-D-glucose intermediate are generally conserved, the subsequent steps leading to the final 3,6-dideoxy sugar can vary.

A key difference lies in the C-3 deoxygenation step. In the biosynthesis of CDP-ascarylose, for example, the C-3 deoxygenation is catalyzed by the E1 and E3 enzymes. lookchem.comnih.gov E1 is a pyridoxamine 5'-phosphate (PMP) and [2Fe-2S] cluster-containing enzyme, while E3 is a reductase. nih.gov This is in contrast to the biosynthesis of some other deoxy sugars where different enzymatic machinery is employed.

Differentiation from GDP-L-Colitose Biosynthesis Pathway

While both this compound (ascarylose/tyvelose) and GDP-L-colitose are 3,6-dideoxyhexoses found in bacterial O-antigens, their biosynthetic pathways exhibit a crucial mechanistic divergence, particularly in the C-3 deoxygenation step. nih.govscispace.com

The biosynthesis of GDP-L-colitose, found in bacteria such as E. coli O55:H7 and Yersinia pseudotuberculosis VI, also starts from a nucleotide-activated mannose precursor. nih.govnih.gov The pathway involves four enzymes. nih.gov After the initial formation of GDP-D-mannose and its conversion to GDP-4-keto-6-deoxy-D-mannose, the pathway diverges significantly from the CDP-ascarylose route. nih.gov

The most striking difference lies in how the C-3 hydroxyl group is removed:

CDP-ascarylose/tyvelose pathway: This pathway utilizes a complex of two enzymes, E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase) and E3 (CDP-6-deoxy-Δ3,4-glucoseen reductase). This E1/E3 complex requires NAD+, FAD, and iron-sulfur clusters to catalyze the dehydration at C-3. nih.gov

GDP-L-colitose pathway: This pathway employs a single, unique enzyme called GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD). nih.govnih.gov ColD is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that functions as both a transaminase and a dehydratase. nih.govscispace.com It catalyzes C-3 deoxygenation through a mechanism initiated by a transamination step involving L-glutamate, converting PLP to pyridoxamine 5'-phosphate (PMP). nih.gov This mechanism places ColD in a distinct class of enzymes. nih.govresearchgate.net

Following the C-3 deoxygenation, the GDP-L-colitose pathway is completed by GDP-L-colitose synthase (ColC), a bifunctional enzyme that first catalyzes C-5 epimerization and then the subsequent C-4 keto reduction to yield the final product. nih.gov

Table 2: Comparison of C-3 Deoxygenation in Dideoxysugar Biosynthesis

| Feature | This compound Pathway | GDP-L-Colitose Pathway |

|---|---|---|

| Enzymology | Two-enzyme complex (E1 and E3) nih.gov | Single enzyme (ColD) nih.govnih.gov |

| Cofactor Requirement | NAD+, FAD, [2Fe-2S] clusters nih.gov | Pyridoxal 5'-phosphate (PLP), L-glutamate nih.govresearchgate.net |

| Enzyme Class | Dehydrase/Reductase complex | PLP-dependent transaminase/dehydratase nih.govscispace.com |

| Intermediate Nucleotide | Cytidine Diphosphate (CDP) nih.gov | Guanosine (B1672433) Diphosphate (GDP) nih.gov |

Commonality and Divergence in Deoxysugar Production Mechanisms

The biosynthesis of deoxysugars, a diverse class of carbohydrates crucial for antibiotics and bacterial lipopolysaccharides, follows a pattern of common initial steps followed by divergent, pathway-specific modifications. nih.govnih.gov This modularity allows for the generation of a vast array of sugar structures from a limited set of metabolic precursors. nih.gov

Commonality: A frequent unifying theme in deoxysugar biosynthesis is the generation of a key intermediate: a nucleoside diphosphate-4-keto-6-deoxyhexose. nih.govnih.gov This is typically achieved by a two-step process starting from a nucleoside diphosphate-hexose. The first enzyme is a 4,6-dehydratase that creates the 4-keto-6-deoxy intermediate. This intermediate serves as a crucial branch point, poised for various enzymatic modifications that define the final structure of the deoxysugar. nih.gov For instance, the biosynthesis of both CDP-ascarylose and dTDP-L-rhamnose begins with the action of a 4,6-dehydratase on their respective nucleotide sugar precursors (CDP-D-glucose and dTDP-D-glucose). nih.govresearchgate.net

Divergence: From this common intermediate, the pathways diverge significantly, showcasing nature's varied strategies for C-O bond cleavage and stereochemical control. nih.govmdpi.com

Nucleotide Carrier: The identity of the nucleotide carrier (e.g., CDP, GDP, dTDP, UDP) is a primary point of divergence, channeling the sugar into a specific biosynthetic route. acs.org For example, dTDP is commonly associated with the biosynthesis of sugars like L-rhamnose and D-fucose, while CDP is linked to ascarylose, paratose, and tyvelose. nih.govresearchgate.net

C-3 Deoxygenation: As highlighted previously, the mechanisms for removing the C-3 hydroxyl group vary. The E1/E3 reductase system seen in the CDP-ascarylose pathway and the PLP-dependent ColD enzyme in the GDP-colitose pathway are prime examples of this divergence. nih.gov

Epimerization and Isomerization: Subsequent steps often involve isomerases and epimerases that alter the stereochemistry at different carbon centers. For instance, the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-d-glucose (dTDP-d-Quip3NAc) involves a critical 3,4-oxoisomerase that converts a 4-oxo intermediate into a 3-oxo product, a step that dictates the final stereochemistry. nih.gov Similarly, the synthesis of dTDP-L-rhamnose involves a 3,5-epimerase (RmlC) that acts on the 4-keto-6-deoxy intermediate. researchgate.net

Final Reduction: The last step is typically a stereospecific reduction of a keto group, catalyzed by a reductase. The specific reductase used determines the final stereochemistry of the hydroxyl group. For example, in the synthesis of two different dTDP-6-deoxy-L-hexoses, the same intermediate (dTDP-4-keto-rhamnose) is reduced by two different reductases (RmlD or Tll), resulting in either dTDP-L-rhamnose or dTDP-6-deoxy-L-talose, respectively. researchgate.net

This combination of a common entry point followed by a series of divergent, highly specific enzymatic reactions underlies the vast structural diversity found among naturally occurring deoxysugars. nih.gov

Structural Biology and Mechanistic Insights of Biosynthetic Enzymes

High-Resolution Structural Determination of Key Enzymes

High-resolution structural studies, primarily using X-ray crystallography, have been instrumental in elucidating the architecture of the enzymes involved in the biosynthesis of 3,6-dideoxyhexoses. These structures provide a static yet insightful snapshot of the enzymes' folding, active site organization, and the basis for their substrate specificity.

CDP-paratose 2-epimerase, also known as CDP-tyvelose 2-epimerase (TyvE), catalyzes the reversible C-2 epimerization of CDP-3,6-dideoxy-D-glucose to CDP-3,6-dideoxy-D-mannose. wikipedia.org This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) protein superfamily and functions as a homodimer, with each subunit containing a tightly bound NAD+ cofactor. nih.govnih.gov

Structural studies of CDP-tyvelose 2-epimerase reveal a homotetrameric arrangement, with each monomer having a molecular weight of approximately 38 kDa. researchgate.net The structure of the monomer is characterized by two distinct domains. The C-terminal domain is predominantly composed of α-helices and is responsible for binding the CDP portion of the substrate. researchgate.net The sugar moiety of the substrate extends into the active-site cleft located between the two domains. researchgate.net While specific crystallographic data for CDP-paratose 2-epimerase from all sources is not uniformly available in the literature, preliminary X-ray diffraction analysis of similar epimerases provides a framework for understanding their structural properties. For instance, diaminopimelate epimerase from Escherichia coli was crystallized in the space group P4(1)2(1)2 with unit-cell parameters a = b = 89.4 Å, c = 179.6 Å, and diffracted to a resolution of 2.0 Å. nih.gov

Interactive Table: Structural Features of CDP-tyvelose 2-epimerase

| Feature | Description | Reference |

| Quaternary Structure | Homotetramer | researchgate.net |

| Monomer Molecular Weight | ~38 kDa | researchgate.net |

| Cofactor | 1 NAD+ per monomer | researchgate.net |

| Domain Structure | Two-domain fold | researchgate.net |

| CDP Binding | C-terminal domain | researchgate.net |

| Substrate Binding | Cleft between domains | researchgate.net |

The deoxygenation at the C-3 position is a critical step in the formation of 3,6-dideoxyhexoses and is catalyzed by a two-component system: CDP-6-deoxy-l-threo-d-glycero-4-hexulose 3-dehydrase (E1) and its NADH-dependent reductase (E3). acs.org The formation of a complex between E1 and E3 is a prerequisite for the deoxygenation activity. acs.org

Initial evidence for the E1-E3 complex formation came from size-exclusion chromatography, which detected a new species when the two proteins were mixed. acs.org Further support was provided by changes in the circular dichroism (CD) spectrum of E1 upon interaction with E3. acs.org The stability of this complex is sensitive to the salt concentration in the buffer, although high ionic strength primarily retards the electron transfer mediated by E3 rather than causing dissociation of the complex. acs.org The apparent dissociation constant for the E1-E3 complex has been estimated to be approximately 288 ± 22 nM. acs.org

A notable structural feature of the E1 dehydrase is the presence of a [2Fe-2S] cluster, which is unusual for a vitamin B6-dependent enzyme. nih.gov This iron-sulfur cluster is believed to play a role in the radical-based deoxygenation mechanism.

Molecular Mechanisms of Catalysis

The structural frameworks of these biosynthetic enzymes provide the foundation for understanding their intricate catalytic mechanisms, including how they recognize their specific substrates and the roles of key amino acid residues in their active sites.

The specificity of these enzymes is dictated by the precise architecture of their substrate-binding pockets. In CDP-tyvelose 2-epimerase, the C-terminal domain creates a binding pocket for the CDP portion of the substrate. researchgate.net The xylose moiety of a bound ligand is anchored by key residues including Ser134, Tyr159, Asn197, and Arg208. researchgate.net Specifically, the hydroxyl groups of Ser134 and Tyr159 are within hydrogen-bonding distance (2.9 Å) of the 4'-hydroxyl group of the sugar. researchgate.net The binding of the cytidine (B196190) 5'-diphosphate portion is facilitated by interactions with residues such as Trp207, Trp210, and Phe211. nih.gov

For the E1/E3 system, substrate recognition is a two-tiered process. First, E1 binds the sugar nucleotide substrate, CDP-4-keto-6-deoxy-D-glucose. nih.gov Subsequently, the specific protein-protein interaction between E1 and E3 is crucial for catalysis, with other electron transfer proteins being unable to substitute for E3, demonstrating a high degree of recognition specificity. acs.org

Interactive Table: Key Residues in Substrate Binding

| Enzyme | Substrate Moiety | Interacting Residues | Reference |

| CDP-tyvelose 2-epimerase | Sugar | Ser134, Tyr159, Asn197, Arg208 | researchgate.net |

| CDP-tyvelose 2-epimerase | CDP | Trp207, Trp210, Phe211 | nih.gov |

| E1/E3 System | Protein-Protein | Specific E1-E3 recognition | acs.org |

The catalytic activity of these enzymes is dependent on a constellation of conserved amino acid residues within their active sites. In CDP-paratose 2-epimerase, the epimerization reaction follows a classical SDR mechanism involving oxidation and reduction at C-2, mediated by the NAD+ cofactor. acs.org The key catalytic residues are Thr124, Tyr164, and Lys168. nih.gov Tyr164 acts as the general acid-base catalyst, a role confirmed by site-directed mutagenesis studies where a Y164F variant was found to be inactive. acs.org

The E1 dehydrase presents a unique catalytic mechanism. Unlike most vitamin B6-dependent enzymes that use a conserved lysine (B10760008) to anchor the pyridoxal (B1214274) phosphate (B84403) (PLP) coenzyme, E1 has a histidine at this position (His220). nih.gov This substitution is critical for its dehydrase activity. When His220 was mutated to a lysine (H220K), the enzyme lost its dehydrase function but gained PLP-dependent transaminase activity, highlighting the crucial role of this residue in directing the reaction pathway. nih.gov

Enzyme catalysis is often a dynamic process involving conformational changes that facilitate substrate binding, catalysis, and product release. In CDP-paratose 2-epimerase, computational and experimental studies suggest the presence of a dynamic network that includes residues remote from the active site, which may contribute to the catalytic process. acs.org

The formation of the E1-E3 complex is itself a dynamic process essential for activity. acs.org Furthermore, studies on the related TDP-D-glucose oxidoreductase have shown that the binding of the DPN cofactor induces a slow conformational change in the enzyme, which is necessary to achieve the active state. researchgate.net This suggests that conformational dynamics are likely a key feature of the deoxygenation enzymes as well. The change in the CD spectrum of E1 upon binding to E3 is direct evidence of such a conformational shift. acs.org

Cofactor Interactions and Regeneration

The biosynthesis of CDP-3,6-dideoxy-alpha-D-mannose is a multi-step enzymatic process that relies on a variety of cofactors to achieve complex chemical transformations, including oxidation, dehydration, and reduction. The interactions between the biosynthetic enzymes and their respective cofactors are critical for catalysis and are often characterized by unique binding motifs and regeneration cycles.

The initial step is catalyzed by CDP-D-glucose 4,6-dehydratase (Eod) , an NAD⁺-dependent oxidoreductase. researchgate.net Unlike many enzymes of its class that bind NAD⁺ tightly, the dehydratase from Yersinia pseudotuberculosis displays an absolute requirement for NAD⁺ for its activity. acs.orgnih.gov Structural analysis of this enzyme reveals a deviation from the canonical Rossmann fold (GXGXXG) for dinucleotide binding; it possesses an extended ADP-binding fold with the sequence GHTGFKG. acs.orgwisc.edu Site-directed mutagenesis studies on the Yersinia enzyme, where residues were altered to more closely resemble the Rossmann fold (e.g., H17G), resulted in enhanced NAD⁺ affinity, underscoring the importance of this region for cofactor binding. acs.org

Interestingly, the purified Yersinia dehydratase exhibits half-site saturation, binding only one equivalent of NAD⁺ per enzyme dimer. acs.org This phenomenon is partly explained by strong negative cooperativity in NAD⁺ binding and the presence of tightly bound, sequestered NADH in the other active sites. acs.org The enzyme's affinity for the reduced cofactor, NADH, is significantly higher than for NAD⁺. acs.org The bound NADH is subsequently released upon the binding of the substrate, CDP-D-glucose, indicating a sophisticated kinetic mechanism that regulates the catalytic cycle. acs.org

The subsequent C-3 deoxygenation is a more complex process, catalyzed by the duo of CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its associated reductase (E3) . nih.gov E1 is a particularly unusual enzyme; it is a dimeric protein that contains both a pyridoxamine (B1203002) 5'-phosphate (PMP) cofactor and a [2Fe-2S] iron-sulfur cluster. nih.govnih.gov This makes it a rare example of an enzyme that utilizes a vitamin B6-derived cofactor to perform one-electron chemistry. nih.gov The [2Fe-2S] cluster is coordinated by a novel motif (C-X₅₇-C-X₁-C-X₇-C), which had not been previously observed. nih.gov The E3 enzyme, also an iron-sulfur protein, is responsible for the final reduction step, though its precise mechanism is not yet fully elucidated. asm.orguniprot.org This E1/E3 system, requiring PMP and iron-sulfur clusters, is distinct from other deoxygenation mechanisms, such as that seen in GDP-colitose biosynthesis, which uses a single PLP-dependent enzyme without the need for iron-sulfur centers or other cofactors. nih.gov

Table 1: Cofactor Interactions in this compound Biosynthesis

| Enzyme | Cofactor(s) | Key Binding Motifs / Features | Reference |

|---|---|---|---|

| CDP-D-glucose 4,6-dehydratase (Eod) | NAD⁺/NADH | Extended ADP-binding fold (GHTGFKG); YXXXK catalytic motif. | acs.orgwisc.edu |

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) | PMP, [2Fe-2S] cluster | Novel [2Fe-2S] binding motif (C-X₅₇-C-X₁-C-X₇-C); His220 replaces canonical lysine for PMP binding. | nih.govnih.gov |

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase (E3) | [2Fe-2S] cluster | Iron-sulfur protein; detailed mechanism unresolved. | asm.orguniprot.org |

Structure-Function Relationships and Determinants of Stereospecificity

The three-dimensional architecture of the biosynthetic enzymes is fundamental to their catalytic function and the precise control of the stereochemical outcomes of their reactions. These enzymes belong to well-established superfamilies but possess unique adaptations that tailor their activity towards their specific substrates.

CDP-D-glucose 4,6-dehydratase is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, typically forming a homodimeric or homotetrameric quaternary structure. researchgate.netwisc.edu Each subunit is composed of two domains, with the N-terminal domain featuring a characteristic Rossmann fold that serves as the binding site for the NAD⁺/NADH cofactor. wisc.edu A hallmark of this enzyme class is a conserved YXXXK motif located deep within the active site. wisc.edu Structural and mechanistic studies on the enzymes from Yersinia and Salmonella have identified the tyrosine residue of this motif (Tyr157 and Tyr159, respectively) as the catalytic general base. researchgate.netwisc.edu This tyrosine initiates the reaction by abstracting a proton from the C-4 hydroxyl group of the CDP-D-glucose substrate. researchgate.netwisc.edu This proton abstraction facilitates the transfer of a hydride from C-4 of the sugar to the C-4 position of the nicotinamide (B372718) ring of NAD⁺, forming NADH and a CDP-4-keto-6-deoxy-D-glucose intermediate. researchgate.net

The C-3 deoxygenation step, catalyzed by CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) , also showcases a clear link between structure and function. Sequence alignments and site-directed mutagenesis have revealed a critical substitution in its PMP-binding site. nih.gov Where most aminotransferases have a highly conserved lysine that forms a Schiff base with the PLP/PMP cofactor, E1 has a histidine residue (His220). nih.gov Mutating this histidine to asparagine almost completely abolishes enzymatic activity. nih.gov This strongly suggests that His220 functions as the essential active-site base, responsible for abstracting a proton from the C-4' position of the PMP-substrate adduct to initiate the deoxygenation cascade. nih.gov

Table 2: Key Residues and Their Functions in Biosynthetic Enzymes

| Enzyme | Key Residue(s) | Function | Reference |

|---|---|---|---|

| CDP-D-glucose 4,6-dehydratase | Tyr157/159 (in YXXXK motif) | Acts as the catalytic general base, abstracts proton from C-4 hydroxyl. | researchgate.netwisc.edu |

| Asp135 / Lys136 (in S. typhi) | Implicated in the dehydration step of the reaction. | wisc.edu | |

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) | His220 | Serves as the active-site base, replacing the canonical lysine for PMP interaction. | nih.gov |

| CDP-tyvelose 2-epimerase (TyvE) | Asn125 / Val83 | Forms hydrogen bonds with the C-3 hydroxyl group, critical for substrate binding. | asm.org |

Genetic and Genomic Aspects of Cdp 3,6 Dideoxy Alpha D Mannose Biosynthesis

Identification and Organization of Biosynthetic Gene Clusters (e.g., rfb genes)

The genes responsible for the synthesis of O-antigen polysaccharides, including deoxysugars like CDP-3,6-dideoxy-alpha-D-mannose, are commonly organized into biosynthetic gene clusters (BGCs). In many bacteria, such as Salmonella enterica and Yersinia pseudotuberculosis, this cluster is known as the rfb locus. microbiologyresearch.orgmicrobiologyresearch.orgmicrobiologyresearch.org

These rfb gene clusters are typically found at a specific chromosomal location, often flanked by conserved housekeeping genes. For instance, in Yersinia pseudotuberculosis, the O-antigen gene clusters are consistently located between the hemH and gsk genes. nih.gov This conserved location facilitates their identification and comparison across different serotypes. The cluster itself contains a series of open reading frames (ORFs) that encode the enzymes required for the synthesis of the nucleotide-activated sugar precursors, their assembly into the O-unit, and the subsequent processing and transport of the polysaccharide. nih.gov

The organization of genes within the cluster is often functional. It can be divided into modules responsible for:

NDP-sugar biosynthesis: Genes encoding enzymes for the creation of the specific sugar building blocks. For 3,6-dideoxyhexoses, this includes the enzymes that convert a common precursor like glucose-1-phosphate into the final activated deoxysugar. nih.govnih.gov

Glycosyltransferases: Enzymes that sequentially link the sugar units to form the O-antigen repeating unit. nih.gov

O-antigen processing: Proteins involved in the polymerization (Wzy) and transport (Wzx) of the O-antigen across the inner membrane. nih.gov

A common feature found just upstream of many of these polysaccharide gene clusters is the JUMPStart sequence, which is believed to contain a promoter region essential for the transcription of the cluster's genes. nih.gov In Salmonella enterica, the rfb gene cluster shows significant variation between serogroups. For example, the cluster in a group C1 strain is composed of seven ORFs, which are distinct from the sixteen ORFs found in a group B strain, indicating a different evolutionary origin. microbiologyresearch.org The G+C content of these genes often differs from the rest of the bacterial genome, suggesting that these clusters have been acquired through horizontal gene transfer from other, often low-G+C, bacterial species. microbiologyresearch.orgasm.org

Table 1: Example Organization of a Deoxysugar Biosynthetic Gene Cluster (Yersinia pseudotuberculosis)

| Gene Category | Function | Example Genes |

| NDP-Sugar Precursor Synthesis | Synthesis of activated sugar building blocks (e.g., CDP-3,6-dideoxyhexoses) | ddhA, ddhB, ddhC, ddhD |

| Glycosyltransferases | Transfer of sugar moieties to assemble the O-unit | wby family genes |

| O-Antigen Processing | Polymerization and transport of the O-antigen | wzx, wzy |

| Regulatory Elements | Control of gene cluster expression | JUMPStart sequence |

Phylogenetic Analysis of Enzyme Families Involved

The enzymes that catalyze the formation of this compound belong to families that have been shaped by extensive evolutionary processes, including gene duplication and horizontal gene transfer. Phylogenetic analyses of these enzyme families provide deep insights into their origins and the spread of deoxysugar biosynthetic capabilities among different organisms.

A key enzyme in the pathway is CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) , which is responsible for the critical C-3 deoxygenation step. nih.gov This enzyme is a rare example of a pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent enzyme that also contains a [2Fe-2S] iron-sulfur cluster. Phylogenetic studies show it shares modest sequence identity with other B6-dependent enzymes, but its unique cofactors suggest a sophisticated evolutionary path to catalyze a mechanistically challenging reaction. nih.gov

Another crucial enzyme family is the GDP-mannose 4,6-dehydratases (GMD) , which catalyze the first committed step in the biosynthesis of many 6-deoxysugars by converting GDP-mannose to GDP-4-keto-6-deoxy-D-mannose. oup.comebi.ac.ukwikipedia.org Phylogenetic trees of GMD show a broad distribution across bacteria, plants, and animals, indicating an ancient origin. researchgate.netresearchgate.netnih.gov These analyses have revealed instances of gene acquisition, such as the Mimivirus GMD which appears to have been acquired from a euglenozoan donor. researchgate.net In fungi, phylogenomic analysis of nucleotide-sugar biosynthetic enzymes, including those related to mannose metabolism, shows that the enzyme families have undergone significant duplication and neofunctionalization throughout their evolution. flinders.edu.au

The evolution of mannose pathway genes, such as phosphomannomutase (manB/rfbK) and GDP-mannose pyrophosphorylase (manC/rfbM), within Salmonella enterica also highlights complex evolutionary histories. In some serogroups, these genes appear to have been acquired from a low-G+C content species, while in others, they seem to be derived via duplication from a capsular polysaccharide (cps) gene cluster within Salmonella itself. microbiologyresearch.orgasm.org This mosaic nature underscores the dynamic evolution of these pathways.

Table 2: Key Enzyme Families in 3,6-Dideoxyhexose (B1251815) Biosynthesis

| Enzyme Family | EC Number | Function | Key Features |

| Glucose-1-phosphate cytidylyltransferase | 2.7.7.33 | Forms CDP-D-glucose from CTP and glucose-1-phosphate | Initiates the pathway |

| CDP-glucose 4,6-dehydratase | 4.2.1.45 | Converts CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose | A key dehydration step |

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) | 4.2.1.60 | Catalyzes C-3 deoxygenation | PMP and [2Fe-2S] cluster dependent nih.gov |

| CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase | 5.1.3.10 | Epimerizes at C-5 to produce the manno- configuration | Defines the final sugar stereochemistry |

| CDP-paratose-2-epimerase | 5.1.3.10 | Converts CDP-paratose to CDP-tyvelose | Further modification in some pathways |

Gene Regulation and Expression Profiling in Different Organisms

The biosynthesis of this compound is a metabolically expensive process that must be tightly regulated to meet the cell's needs without wasting resources. Gene expression is controlled at multiple levels, ensuring that the biosynthetic pathway is activated only when required, for instance, during the construction of the cell envelope. numberanalytics.comkhanacademy.org

In bacteria, the genes for deoxysugar biosynthesis are often part of operons, such as the rfb operon. khanacademy.org This organization allows for the coordinated expression of all the genes needed for the pathway. Regulation occurs primarily at the level of transcription initiation. khanacademy.orglibretexts.org Regulatory proteins, acting as activators or repressors, bind to specific DNA sequences within the promoter region (like the JUMPStart sequence) to control the access of RNA polymerase. nih.govkhanacademy.org The activity of these regulatory proteins can be modulated by small molecules, allowing the cell to respond to environmental or metabolic signals. khanacademy.org

While specific expression profiling data for this compound biosynthesis is not extensively detailed in the literature, research on the biosynthesis of the related ascarylose-containing signaling molecules (ascarosides) in the nematode C. elegans provides a powerful model for understanding how such pathways can be regulated. In C. elegans, the production and release of ascarosides are highly dependent on developmental stage, sex, diet, and population density. caltech.edunih.govelifesciences.org For example, specific ascarosides are produced during larval development to induce entry into the stress-resistant "dauer" stage in response to starvation and crowding. nih.govnih.gov This demonstrates that the expression of the underlying biosynthetic genes is intricately linked to environmental cues and the organism's life cycle. This regulation allows the organism to produce specific signaling molecules tailored to its current physiological and environmental context. elifesciences.org It is plausible that bacteria employ analogous regulatory circuits, linking the expression of rfb clusters to signals related to cell cycle, biofilm formation, or host interaction.

Comparative Genomics of Deoxysugar Pathways Across Bacterial Species

Comparative genomics has been instrumental in unraveling the diversity and evolution of deoxysugar biosynthetic pathways. By comparing the rfb gene clusters from different bacterial species and serovars, researchers have uncovered a remarkable degree of genetic variation and modularity. nih.govasm.org

Studies on Salmonella enterica have shown that while strains within a single serogroup have nearly identical rfb genes, there is immense variation between different serogroups. nih.govasm.org The genes for the sugar biosynthetic pathways (e.g., for mannose or rhamnose) are generally less conserved than the genes encoding the glycosyltransferases that assemble the O-unit. nih.gov This suggests that the core enzymatic machinery for making the sugar precursors can be swapped or replaced, while the transferases, which define the specific linkages, are more serogroup-specific.

The evolution of these gene clusters is heavily influenced by horizontal gene transfer (HGT). asm.org Many rfb clusters have a G+C content that is significantly different from the host genome, indicating their acquisition from a foreign source. microbiologyresearch.orgasm.org For example, the rfb gene cluster of Salmonella serogroup C1 appears to have evolved in a low-G+C species before being transferred. microbiologyresearch.org

Yersinia pseudotuberculosis provides a striking example of modular evolution. Fifteen of its 18 known O-antigen gene clusters are closely related, constructed from one of five different downstream modules for main-chain synthesis and one of seven different upstream modules for side-branch sugar synthesis. nih.gov This "mix-and-match" system allows for the generation of vast structural diversity from a limited set of genetic modules. The gene order within these modules often reflects the sequence of enzymatic steps in the biosynthetic pathway, a pattern that may have been shaped by natural selection to optimize gene expression and assembly. nih.gov This modular architecture highlights a key mechanism by which bacteria can rapidly evolve their surface antigens to adapt to new environments or evade host immune systems.

Advanced Research Methodologies for Cdp 3,6 Dideoxy Alpha D Mannose Studies

Chemoenzymatic Synthesis Strategies for Nucleotide Sugar Analogues

The study of biosynthetic pathways and the enzymes involved often requires access to non-natural nucleotide sugar analogues, which can serve as probes, inhibitors, or substrates for mechanistic studies. rsc.org Chemoenzymatic synthesis provides a powerful strategy for creating these complex molecules by combining the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. researchgate.net This approach is particularly valuable for producing nucleotide sugars, as purely chemical synthesis can be complicated by issues of solubility, the presence of multiple charged groups, and the lability of pyrophosphate bonds. rsc.org

A common chemoenzymatic strategy involves the chemical synthesis of a modified sugar-1-phosphate, which is then enzymatically coupled to a nucleoside triphosphate (like CTP or GTP) using a suitable nucleotidylyltransferase (a pyrophosphorylase). researchgate.net For instance, various azidomannose-1-phosphates have been chemically synthesized and subsequently converted to their corresponding GDP-sugar analogues using GDP-Mannosepyrophosphorylase (GDP-ManPP). researchgate.net This demonstrates the feasibility of using enzymes to attach the nucleotide portion to a chemically modified sugar, a strategy directly applicable to the synthesis of analogues of CDP-3,6-dideoxy-alpha-D-mannose. The synthesis of these analogues is essential for probing the active sites of the biosynthetic enzymes and for developing potential inhibitors. rsc.org

High-Resolution Analytical Techniques for Pathway Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of carbohydrates and their derivatives, including nucleotide sugars like this compound. nih.govjenabioscience.com One-dimensional (1D) proton (¹H) NMR spectra provide key information about the anomeric configuration (α or β) and the relative stereochemistry of the sugar ring protons based on chemical shifts and coupling constants. youtube.com For example, the anomeric proton of a carbohydrate typically appears in the 4.5 to 5.6 ppm region, and the size of its coupling constant can distinguish between axial-axial and axial-equatorial relationships with the adjacent proton. youtube.com

For more complex structures or to resolve overlapping signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to map the connectivity between protons and their attached carbons, respectively. beilstein-journals.org This allows for the complete assignment of all signals in the molecule, confirming its identity and structure. beilstein-journals.org NMR has been used to identify the final product of the enzymatic synthesis of GDP-α-D-rhamnose, a related 6-deoxysugar, confirming its structure definitively. nih.gov Beyond structural analysis, NMR can also be used for real-time kinetic monitoring of enzymatic reactions. mdpi.com By tracking the disappearance of substrate signals and the appearance of product signals over time, one can obtain detailed kinetic data without the need for chromogenic substrates or coupled assays. mdpi.com

High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are cornerstone techniques for the analysis of sugar nucleotides. thermofisher.com These methods are essential for monitoring the progress of enzymatic reactions, purifying intermediates and products, and quantifying the components in a mixture. nih.govresearchgate.net

HPLC, particularly on strong anion exchange (SAX) columns, is effective for separating highly polar, negatively charged molecules like nucleotide sugars. beilstein-journals.org The separation is based on the interaction of the phosphate (B84403) groups with the positively charged stationary phase. By applying a salt gradient (e.g., ammonium (B1175870) bicarbonate), compounds are eluted based on their charge, allowing for the separation of NTPs, NDPs, NMPs, and the target NDP-sugar. beilstein-journals.org This method has been used to monitor the conversion of GDP-α-D-mannose to its 4-keto-6-deoxy intermediate and subsequently to GDP-β-L-fucose. researchgate.net

HPAEC-PAD is an even more sensitive and specific method for carbohydrate analysis that does not require derivatization. thermofisher.comnih.gov It utilizes a strong anion-exchange column under high pH conditions, which makes the hydroxyl groups of the carbohydrates weakly acidic and allows for their separation. thermofisher.com Pulsed Amperometric Detection involves the electrochemical oxidation of the analytes at the surface of a gold electrode, providing highly sensitive and selective detection down to picomole levels. thermofisher.comnih.gov HPAEC-PAD is widely used for the quantitative analysis of sugar phosphates and nucleotide sugars from biological samples. nih.gov

| Analytical Method | Principle | Application in Deoxy Sugar Studies | Key Advantages |

| HPLC-SAX | Separation based on charge interaction with a strong anion exchange stationary phase. | Monitoring enzymatic reactions, purification of NDP-sugars like GDP-fucose. researchgate.net | Robust, good for preparative scale purification. beilstein-journals.org |

| HPAEC-PAD | Anion-exchange chromatography at high pH coupled with electrochemical detection. | Quantification of sugar phosphates and nucleotide sugars in cell extracts. nih.gov | High sensitivity (pmol), no derivatization needed, high selectivity for carbohydrates. thermofisher.com |

Enzymatic Assays and Kinetic Characterization

Understanding the function of the enzymes in the this compound pathway requires the development of specific enzymatic assays to measure their activity and determine their kinetic parameters (e.g., Kₘ, kcat). nih.gov These assays are crucial for confirming the predicted function of an enzyme and understanding how its activity is regulated. molecularcloud.org

Enzymatic assays for the pathway typically follow the conversion of a substrate to a product over time. researchgate.net The reaction can be monitored continuously or at fixed time points. In the case of NAD(P)H-dependent dehydrogenases or reductases, which are common in deoxysugar biosynthesis, activity can be conveniently measured by monitoring the change in absorbance at 340 nm corresponding to the consumption or production of NAD(P)H. researchgate.netresearchgate.net For enzymes where the substrate or product does not have a convenient spectroscopic signal, the reaction is often coupled to another enzyme that does. researchgate.net

Alternatively, reactions can be stopped at various time points and the products analyzed by chromatographic methods like HPLC. researchgate.netnih.gov This allows for the direct measurement of substrate depletion and product formation. From this data, initial reaction velocities at different substrate concentrations can be calculated and fitted to kinetic models, such as the Michaelis-Menten equation, to determine the enzyme's affinity for its substrate (Kₘ) and its maximum reaction rate (Vmax). scielo.br

Bioinformatic Approaches for Enzyme and Pathway Prediction

Bioinformatics is a critical first step in identifying the genes and enzymes responsible for the biosynthesis of natural products like this compound. sri.com By analyzing the genome of an organism that produces a specific compound, researchers can identify gene clusters that may be responsible for its synthesis. researchgate.net

The primary method involves searching for sequence homology. Genes encoding enzymes for known deoxysugar pathways, such as the well-characterized CDP-ascarylose pathway, are used as queries to search for similar sequences in the target genome. nih.gov Enzymes involved in deoxysugar biosynthesis often belong to conserved protein families, such as short-chain dehydrogenase/reductase (SDR) enzymes or pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.govresearchgate.net Identifying genes that code for proteins with these conserved domains within a single gene cluster strongly suggests their involvement in a common pathway. nih.gov Software tools like Pathway Tools can help predict metabolic pathways from an organism's genomic sequence, providing a hypothetical framework for experimental validation. sri.com This in silico analysis generates testable hypotheses about gene function, significantly accelerating the discovery process. mdpi.com

Recombinant Protein Expression, Purification, and In Vitro Characterization

Once candidate genes are identified through bioinformatics, their functions must be confirmed experimentally. This is typically achieved by cloning the genes, expressing them in a heterologous host (commonly Escherichia coli), purifying the resulting recombinant proteins, and characterizing their activity in vitro. researchgate.netnih.gov

The gene of interest is inserted into an expression vector, which is then introduced into E. coli. The bacteria are cultured and induced to produce large quantities of the target protein. Often, the protein is expressed with an affinity tag (e.g., a polyhistidine-tag or His-tag) appended to its sequence, which greatly simplifies purification. researchgate.net The tagged protein can be selectively captured from the cell lysate using affinity chromatography (e.g., Nickel-NTA chromatography for His-tagged proteins). researchgate.net

After purification, the enzyme's function is tested through in vitro assays using the predicted substrate. nih.gov For the this compound pathway, this would involve sequentially testing the purified enzymes with the intermediates of the pathway, starting from CDP-glucose. researchgate.net For example, the product of the first enzyme (e.g., CDP-glucose 4,6-dehydratase) would be purified and used as the substrate for the second enzyme, and so on. nih.gov This systematic, step-by-step reconstitution of the pathway in vitro using purified recombinant enzymes provides definitive proof of the function of each enzyme and validates the predicted biosynthetic route. nih.govresearchgate.net

Applications and Future Research Directions in Glycobiology and Bioengineering

Metabolic Engineering for Tailored Glycoconjugate Production

Metabolic engineering offers a powerful strategy for producing custom glycoconjugates by introducing and manipulating biosynthetic pathways in tractable host organisms, such as Escherichia coli. The core principle involves the heterologous expression of a complete set of genes required to synthesize a nucleotide-activated sugar, like CDP-3,6-dideoxy-alpha-D-mannose, and the subsequent transfer of this sugar to a desired protein or lipid acceptor.

Cells exhibit remarkable flexibility for the engineering of glycosylation pathways. nih.gov By introducing foreign enzymes, it is possible to produce novel glycans for study. nih.gov For instance, engineering O-glycosylation pathways from bacteria into E. coli has been achieved by introducing mammalian polypeptide GalNAc-transferase genes and a UDP-Glc/GlcNAc 4-epimerase. nih.gov This approach, known as glycoengineering, can be adapted to produce glycoproteins decorated with dideoxy sugars. The process typically involves:

Introduction of the Dideoxy Sugar Biosynthetic Cassette: The genes responsible for the multi-step enzymatic conversion of a common precursor, like glucose-1-phosphate, into this compound are cloned into an expression vector and introduced into the host.

Expression of a Glycosyltransferase: A specific glycosyltransferase enzyme that recognizes both the CDP-activated dideoxy sugar and a target acceptor molecule is co-expressed.

Availability of an Acceptor Molecule: The host must produce a suitable acceptor, which can be a protein, lipid, or another oligosaccharide.

This "glyco-decoration" strategy allows for the production of large quantities of specific glycoconjugates that are otherwise difficult to isolate from their native sources. These tailored molecules are invaluable for developing carbohydrate-based vaccines, generating specific antibodies, and creating diagnostic tools to detect pathogenic bacteria.

Enzyme Engineering for Altered Substrate Specificity and Catalytic Efficiency

The biosynthetic pathway of nucleotide sugars presents potential targets for the development of antibacterial therapeutics, as inhibiting enzymes specific to bacterial pathways would likely not harm human metabolic processes. oup.com Key enzymes in the this compound pathway that are targets for engineering include:

CDP-glucose 4,6-dehydratase (E1): The enzyme initiating the pathway. Engineering could enhance its stability or activity.

CDP-6-deoxy-D-glycero-D-glycero-4-hexulose-3-dehydrase (Eod): A key enzyme in the pathway.

CDP-6-deoxy-delta3,4-glucoseen reductase (E3): This enzyme performs a crucial reduction step. Modifying its stereoselectivity could lead to different dideoxy sugar isomers.

Structure-guided engineering has been successfully used to alter the substrate preference of phosphatases, demonstrating the feasibility of tailoring enzyme function for specific phosphorylated sugars like mannose-6-phosphate. nih.gov Similar computational and molecular dynamics approaches can be applied to the enzymes of dideoxy sugar pathways to rationally design variants with desired properties, potentially leading to a "one enzyme-one substrate" model for precise biosynthesis. nih.govnih.gov

| Enzyme Class | Function in Dideoxy Sugar Biosynthesis | Engineering Goal |

| Nucleotidyltransferase | Activates the sugar by attaching a nucleotide diphosphate (B83284) (e.g., CDP). | Improve efficiency or alter nucleotide preference (e.g., UDP, GDP). nih.gov |

| Dehydratase | Removes a hydroxyl group, typically at the C4 and C6 positions. | Increase catalytic rate to enhance pathway flux. |

| Epimerase/Isomerase | Changes the stereochemistry at specific carbon centers (e.g., C3, C5). | Generate novel sugar epimers not found in nature. nih.gov |

| Reductase | Reduces a keto group to a hydroxyl group. | Alter stereospecificity to produce different sugar isomers. |

| Aminotransferase | Replaces a keto group with an amino group. | Create amino-dideoxy sugars. researchgate.net |

| Glycosyltransferase | Transfers the activated sugar to an acceptor molecule. | Broaden acceptor substrate range or improve transfer efficiency. |

Synthetic Biology for De Novo Biosynthesis of Dideoxy Sugars

Synthetic biology and organic chemistry provide an alternative, non-biological approach to producing dideoxy sugars. frontiersin.org These de novo synthesis routes build the complex sugar scaffolds from simple, readily available chemical precursors, offering complete control over the stereochemistry and allowing for the incorporation of unnatural modifications. acs.orgnih.gov

One reported de novo asymmetric synthesis of 3,6-dideoxy sugars, including tyvelose (B24345) (the sugar moiety of this compound), starts from 2-acetylfuran. acs.orgnih.gov The key steps in this chemical pathway include:

Enantioselective reduction of the ketone.

An Achmatowicz rearrangement to form a pyranone ring structure. acs.org

Diastereoselective glycosylation and a subsequent Michael addition to install the correct stereochemistry. acs.org

Reduction of the resulting ketone to yield the final 3,6-dideoxy sugar. acs.orgnih.gov

This approach is highly valuable because it is not limited by the availability of natural enzymes or biological precursors. researchgate.net It allows for the creation of not only the natural D- and L-forms of the sugars but also synthetic isomers that can be used to probe the structural requirements of glycan-binding proteins and enzymes. Furthermore, intermediates in these synthetic routes can be readily converted into glycosyl donors suitable for chemical glycosylation, providing access to complex glycoconjugates that are inaccessible through purely biological methods. acs.org

Elucidation of Host-Pathogen Interactions Mediated by Specific Glycans

Glycans on the surfaces of both host and bacterial cells are central to the process of infection and the subsequent immune response. nih.govnih.gov Dideoxy sugars like 3,6-dideoxy-alpha-D-mannose are particularly significant as they form the terminal, immunodominant portion of the O-antigen in the LPS of many Gram-negative bacteria, such as certain serovars of Salmonella. acs.org

The specific structure of the O-antigen, defined by its constituent sugars, dictates the serotype of the bacterium and is a primary target for the host's adaptive immune system. taylorfrancis.com The interaction between these bacterial glycans and host immune receptors (like antibodies and lectins) is a critical determinant of pathogenesis. taylorfrancis.commdpi.com

Research in this area focuses on:

Identifying Bacterial Glycans: Characterizing the precise glycan structures that pathogens use for colonization and immune evasion. nih.gov

Characterizing Host Receptors: Identifying the host lectins and antibodies that recognize these specific glycans to initiate an immune response. nih.gov

Probing Binding Interactions: Using synthetically produced dideoxy sugars and their conjugates to study the molecular details of how host receptors bind to bacterial antigens. This knowledge is crucial for designing molecules that can block this interaction.

Understanding these interactions at a molecular level provides invaluable insights for developing new antibacterial strategies. nih.govmit.edu For example, glycoconjugate vaccines incorporating synthetic O-antigen fragments containing 3,6-dideoxy-alpha-D-mannose can elicit a protective antibody response. Moreover, small molecules that mimic these sugars could potentially act as inhibitors, blocking bacterial adhesion to host cells and preventing infection.

| Bacterial Genus | Significance of 3,6-Dideoxy Sugars |

| Salmonella | Abequose, paratose, and tyvelose are key components of O-antigens, defining major serogroups. acs.org |

| Yersinia | The biosynthesis of CDP-ascarylose (a 3,6-dideoxyhexose) is well-characterized in this genus. nih.gov |

| Escherichia | Certain pathogenic strains possess O-antigens containing dideoxy sugars. |

| Providencia | These opportunistic pathogens are known to have O-antigens that may contain various deoxy sugars. researchgate.net |

| Aneurinibacillus | Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose has been studied in this genus. nih.gov |

Mentioned Compounds

Q & A

Q. What is the metabolic role of CDP-3,6-dideoxy-alpha-D-mannose in nucleotide sugar pathways?

this compound is a nucleotide-activated sugar involved in specialized carbohydrate biosynthesis. It is a precursor for synthesizing deoxy sugars critical for bacterial cell wall components (e.g., lipopolysaccharides). Enzymes like CDP-3,6-dideoxy-D-glucose 5-epimerase (K15857) and 4-reductase (K15858) catalyze its interconversion with related intermediates in the KEGG nucleotide sugar metabolism pathway . Researchers can track its metabolic flux using isotopic labeling (e.g., ¹³C) coupled with LC-MS to quantify pathway activity in bacterial models.

Q. How can this compound be synthesized in vitro?

Chemical synthesis often involves glycosylation reactions using protected sugar precursors. For example, N-iodosuccinimide/silver triflate promotes stereoselective glycosidic bond formation in mannose derivatives, as demonstrated in the synthesis of α-(1→4)-linked mannose oligosaccharides . Diazido intermediates (e.g., 2,4-diazido-2,4,6-trideoxy mannose) may also serve as synthons for introducing deoxy functionalities, requiring careful azide reduction and purification via column chromatography .

Q. What analytical methods are used to characterize this compound?

- Mass Spectrometry (MS): High-resolution MS (e.g., MALDI-TOF or ESI-MS) identifies molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves anomeric configuration (α/β) and substitution patterns (e.g., 3,6-dideoxy groups) .

- Enzymatic Assays: Coupled assays with epimerases/reductases (e.g., K15857/K15858) confirm substrate specificity and kinetic parameters .

Q. What safety protocols are essential when handling this compound derivatives?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in fume hoods for volatile intermediates.

- Dispose of waste via certified biohazard services due to potential toxicity .

Advanced Research Questions

Q. How do structural variations in CDP-activated sugars influence enzyme specificity?

Comparative studies of CDP-3,6-dideoxy derivatives (e.g., CDP-D-glucose vs. CDP-D-mannose) reveal that C3/C6 deoxygenation and stereochemistry impact binding to epimerases. For example, GDP-4-acetamido-4,6-dideoxy-alpha-D-mannose requires precise positioning in the active site of GDP-mannose dehydratases, as shown in X-ray crystallography studies . Mutagenesis of conserved residues (e.g., His/Asp in K15857) can validate catalytic mechanisms.

Q. How can researchers resolve contradictions in reported enzymatic activity data for CDP-sugar modifying enzymes?

Discrepancies may arise from assay conditions (pH, cofactors) or enzyme isoforms. To address this:

Q. What challenges arise in synthesizing isotopically labeled this compound for metabolic tracing?

Incorporating stable isotopes (e.g., ¹³C at C6) requires:

Q. How do this compound derivatives interact with immune system components?

In vaccine adjuvant studies, mannosylated lipids (e.g., DSPE–PEG–mannose) enhance antigen uptake by dendritic cells via mannose receptors. Flow cytometry and IFN-γ ELISpot assays quantify T-cell activation, while confocal microscopy tracks cellular uptake .

Methodological Recommendations

- For pathway analysis, use genome annotations (e.g., KEGG, UniProt) to identify homologs of K15857/K15858 in understudied bacteria.

- Combine synthetic chemistry (e.g., azide-alkyne cycloaddition) with enzymatic catalysis for scalable production of rare CDP-sugars .

- Employ cryo-EM or X-ray crystallography to resolve enzyme-substrate complexes and guide rational design of inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.